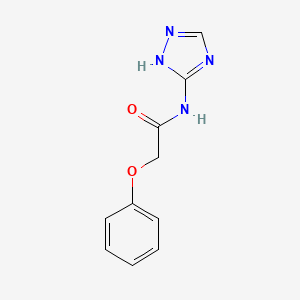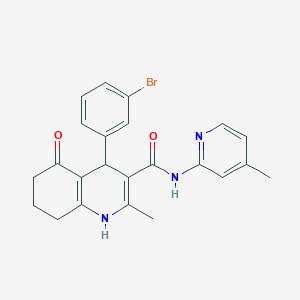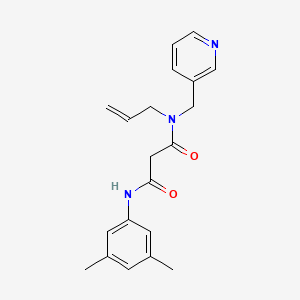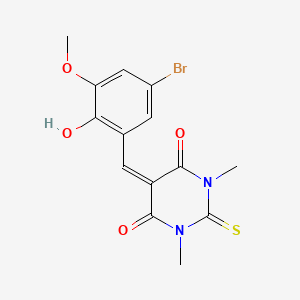
2-phenoxy-N-1H-1,2,4-triazol-3-ylacetamide
概要
説明
The compound “2-phenoxy-N-1H-1,2,4-triazol-3-ylacetamide” is a derivative of the triazole family . Triazole compounds are heterocyclic compounds that have significant biological and pharmacological properties . They are known for their antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, and other pharmacological activities .
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of acetyl chloride with an intermediate amine . For example, a series of 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazole-2-yl)acetamide derivatives were synthesized by reacting phenoxyacetyl chloride with an intermediate 4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine .Molecular Structure Analysis
The molecular structure of triazole derivatives is confirmed by various spectroscopic techniques such as IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . In some cases, the structure is further confirmed by X-ray single crystal diffraction analysis .Chemical Reactions Analysis
Triazole compounds are known to react with various substances to form different compounds. For instance, a compound reacts with H2O2, S8, and Se8 to afford the chalcogenides .Physical And Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are confirmed by various techniques such as liquid chromatography-mass spectrometry, C NMR, and elemental analysis .科学的研究の応用
2-phenoxy-N-1H-1,2,4-triazol-3-ylacetamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit various biological activities, including antitumor, antifungal, and antibacterial activities. It has also been studied for its potential use as a herbicide and insecticide.
作用機序
Target of Action
Compounds containing the 1,2,4-triazole ring, such as this one, are known for their multidirectional biological activity . They have been reported to exhibit significant antibacterial and anticancer activities .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . The reaction of this compound occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Biochemical Pathways
1,2,4-triazole-containing compounds are known to have a significant effect on various metabolic pathways . They are extensively observed in nature and metabolic systems which are vital for living creatures .
Pharmacokinetics
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetic properties .
Result of Action
1,2,4-triazole hybrids have been reported to exhibit weak to high cytotoxic activities against tumor cell lines .
Action Environment
It’s known that the synthesis of 1,2,4-triazole-containing compounds can be influenced by solvothermal conditions .
実験室実験の利点と制限
One of the main advantages of using 2-phenoxy-N-1H-1,2,4-triazol-3-ylacetamide in lab experiments is its unique chemical structure, which allows for the exploration of new biological activities and potential therapeutic applications. Another advantage is its relatively low toxicity in mammalian cells, which makes it a potentially safe compound for use in scientific research. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 2-phenoxy-N-1H-1,2,4-triazol-3-ylacetamide. One direction is the exploration of its potential use as a therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections. Another direction is the exploration of its potential use as a herbicide and insecticide. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
生化学分析
Biochemical Properties
2-Phenoxy-N-(4H-[1,2,4]triazol-3-yl)-acetamide plays a crucial role in biochemical reactions due to its ability to form non-covalent bonds with enzymes and receptors. This compound interacts with enzymes such as shikimate kinase and dehydroquinase, which are part of the shikimate pathway . These interactions are essential for its antimicrobial activity, as the inhibition of these enzymes disrupts the biosynthesis of aromatic amino acids in microorganisms. Additionally, 2-Phenoxy-N-(4H-[1,2,4]triazol-3-yl)-acetamide can bind to various proteins, influencing their function and stability .
Cellular Effects
The effects of 2-Phenoxy-N-(4H-[1,2,4]triazol-3-yl)-acetamide on cells are diverse and depend on the cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This modulation can affect processes such as cell proliferation, apoptosis, and differentiation. Additionally, 2-Phenoxy-N-(4H-[1,2,4]triazol-3-yl)-acetamide can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 2-Phenoxy-N-(4H-[1,2,4]triazol-3-yl)-acetamide exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and thus blocking specific biochemical pathways . For example, its interaction with shikimate kinase and dehydroquinase inhibits the shikimate pathway, which is crucial for the survival of many microorganisms . Additionally, 2-Phenoxy-N-(4H-[1,2,4]triazol-3-yl)-acetamide can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 2-Phenoxy-N-(4H-[1,2,4]triazol-3-yl)-acetamide can change over time in laboratory settings. This compound is generally stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that 2-Phenoxy-N-(4H-[1,2,4]triazol-3-yl)-acetamide can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the long-term impact of this compound on biological systems.
Dosage Effects in Animal Models
The effects of 2-Phenoxy-N-(4H-[1,2,4]triazol-3-yl)-acetamide vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, due to its interaction with off-target proteins and enzymes . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
2-Phenoxy-N-(4H-[1,2,4]triazol-3-yl)-acetamide is involved in several metabolic pathways, primarily through its interaction with enzymes in the shikimate pathway . This compound can inhibit the activity of shikimate kinase and dehydroquinase, leading to a decrease in the production of aromatic amino acids . Additionally, 2-Phenoxy-N-(4H-[1,2,4]triazol-3-yl)-acetamide can affect other metabolic pathways by interacting with enzymes involved in cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, 2-Phenoxy-N-(4H-[1,2,4]triazol-3-yl)-acetamide is transported and distributed through interactions with transporters and binding proteins . This compound can be taken up by cells via active transport mechanisms and can accumulate in specific cellular compartments, such as the cytoplasm and nucleus . The distribution of 2-Phenoxy-N-(4H-[1,2,4]triazol-3-yl)-acetamide within tissues is influenced by its chemical properties, including its solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of 2-Phenoxy-N-(4H-[1,2,4]triazol-3-yl)-acetamide is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is often directed by specific targeting signals or post-translational modifications that facilitate its transport to these compartments . The subcellular distribution of 2-Phenoxy-N-(4H-[1,2,4]triazol-3-yl)-acetamide can influence its interactions with biomolecules and its overall biological activity .
特性
IUPAC Name |
2-phenoxy-N-(1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c15-9(13-10-11-7-12-14-10)6-16-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQSHWYUPMQDEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779323 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-hydroxyethyl)-2-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3923263.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B3923271.png)
![N-isopropyl-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B3923282.png)
![3-methyl-5-[(4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]pyridine trifluoroacetate](/img/structure/B3923304.png)
![N-({1-[(5-acetyl-3-thienyl)methyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B3923308.png)

![4-({3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B3923317.png)
![3-{1-[1-(2-thienylsulfonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-1-ol](/img/structure/B3923323.png)
![1-[1-(3-pyridinylmethyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3923326.png)
![10-{[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B3923335.png)

![8-bromo-5-methyl-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3923343.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3923350.png)